DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate

説明

BenchChem offers high-quality DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

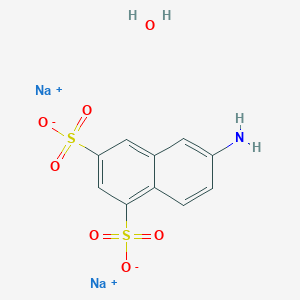

C10H9NNa2O7S2 |

|---|---|

分子量 |

365.3 g/mol |

IUPAC名 |

disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |

InChIキー |

PXBLGCBIDFXZKF-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |

製品の起源 |

United States |

Chemical structure and molecular weight of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate

Disodium 6-amino-1,3-naphthalenedisulfonate Hydrate: Structural Properties, Synthesis, and Applications in Advanced Fluorophore Design

Structural Elucidation and Physicochemical Profiling

Disodium 6-amino-1,3-naphthalenedisulfonate (CAS: 50976-35-7), frequently referred to in industrial and synthetic literature as Amino J Acid Disodium Salt, is a highly functionalized aromatic compound[1]. It serves as a critical intermediate in both classical dye manufacturing and the synthesis of advanced near-infrared (NIR) fluorescent probes[2].

The molecular architecture consists of a fused bicyclic naphthalene core substituted with an electron-donating primary amine at the C6 position and two strongly electron-withdrawing sulfonate groups at the C1 and C3 positions[1]. This specific substitution pattern creates a highly polarized, "push-pull" extended π -conjugated system. The presence of the hydrate form (containing variable equivalents of H2O ) is critical for stabilizing the crystal lattice, rendering the bulk powder less hygroscopic and ensuring precise stoichiometric weighing during sensitive bioconjugation workflows.

Table 1: Chemical Identity and Quantitative Structural Parameters

| Parameter | Value |

| IUPAC Name | Disodium 6-aminonaphthalene-1,3-disulfonate |

| CAS Registry Number | 50976-35-7 |

| Molecular Formula | C10H7NNa2O6S2⋅xH2O |

| Molecular Weight (Anhydrous) | 347.27 g/mol [] |

| Topological Polar Surface Area (TPSA) | 157 Ų[1] |

| SMILES String | C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+][1] |

Mechanistic Role in Molecular Design

The strategic value of Disodium 6-amino-1,3-naphthalenedisulfonate lies in its bifunctionality. Industrially, the compound is synthesized via the sulfonation of Tobias Acid (2-amino-1-naphthalenesulfonic acid) in fuming sulfuric acid[4]. The causality behind using fuming sulfuric acid (which contains high concentrations of free SO3 ) is to forcefully drive electrophilic aromatic substitution to completion. Subsequent controlled hydrolysis and alkali fusion at 186–190 °C selectively yield the desired isomer[4].

In modern biochemical applications, this compound is the foundational building block for synthesizing water-soluble cyanine dyes, such as Cy5.5 and Cy3.205[2]. The rationale for selecting this specific isomer over other naphthalene derivatives is twofold:

-

Aqueous Solubility & Anti-Aggregation: The two bulky, negatively charged sulfonate groups prevent π−π stacking of the planar cyanine fluorophores in aqueous biological media, thereby preventing aggregation-caused fluorescence quenching[2].

-

Reactive Handle: The primary amine acts as a nucleophilic initiation point. It can be converted into a hydrazine, which subsequently undergoes a Fischer indole synthesis to form the sulfonated benzindolenine core required for NIR dyes[2].

Synthetic workflow from Amino J Acid to NIR cyanine fluorophores.

Experimental Methodology: Synthesis of Reactive Intermediates

To utilize Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in fluorophore design, it must first be converted to 6-hydrazinonaphthalene-1,3-disulfonate. The following protocol details the step-by-step methodology and the chemical causality behind each parameter[2].

Step 1: Acidic Suspension and Thermal Control

-

Action: Suspend 10 g of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in 200 mL of 50% hydrochloric acid. Cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Causality: The high concentration of HCl is necessary to fully protonate the primary amine, preparing it for electrophilic attack. Strict thermal control (below 5 °C) is mandatory to prevent the highly unstable diazonium intermediate from undergoing thermolysis into a naphthol byproduct[2].

Step 2: Diazotization

-

Action: Prepare a solution of sodium nitrite ( NaNO2 , 1.1 equivalents) in 20 mL of cold water. Add this dropwise to the stirred suspension over 30 minutes.

-

Causality: The slow addition of NaNO2 generates the nitrosonium ion ( NO+ ) in situ at a controlled rate, which reacts with the amine to form the diazonium salt without causing localized exothermic spikes.

Step 3: Chemoselective Reduction

-

Action: Add a pre-chilled solution of stannous chloride ( SnCl2 ) dissolved in concentrated HCl dropwise to the reaction mixture. Stir for 1 hour.

-

Causality: SnCl2 acts as a mild, chemoselective reducing agent. It specifically reduces the diazonium nitrogen-nitrogen triple bond to a hydrazine without reducing the aromatic naphthalene ring or cleaving the stable sulfonate groups[2].

Analytical Validation and Quality Control

A self-validating protocol is required to confirm the successful conversion of the amine to the hydrazine before proceeding to the complex Fischer indole synthesis.

Validation Protocol (LC-MS): Extract a 10 μL aliquot of the reaction mixture, quench in cold methanol, and analyze via Reversed-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (RP-HPLC-ESI-MS) operating in negative ion mode .

Causality for Negative Mode: The presence of two strongly acidic sulfonate groups ensures the molecule is heavily ionized as an anion, making negative mode highly sensitive and accurate for this class of compounds.

Table 2: Analytical Validation Metrics (LC-MS)

| Analyte | Expected ESI-MS (Negative Mode) | Chromatographic Behavior (RP-C18) |

| Starting Material (Amino J Acid) | m/z ~ 302 [M−2Na+H]− | Early elution (highly polar) |

| Diazonium Intermediate | m/z ~ 313 [M−2Na+H]− | Transient, rarely observed |

| Hydrazine Product | m/z ~ 317 [M−2Na+H]− | Slight retention shift vs starting material |

The complete disappearance of the m/z 302 peak and the emergence of the m/z 317 peak validates the successful synthesis of the hydrazine intermediate, confirming the system is ready for downstream cyanine dye assembly.

References

- PubChem. "1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2)". National Center for Biotechnology Information.

- BOC Sciences. "CAS 50976-35-7 (6-Amino-1,3-Naphthalenedisulfonic Acid Disodium Salt)". BOC Sciences Product Catalog.

- Mujumdar, S. R., et al. "Cyanine-Labeling Reagents: Sulfobenzindocyanine Succinimidyl Esters". Bioconjugate Chemistry, ACS Publications.

- Guidechem. "How can J acid be synthesized effectively?". Guidechem FAQ.

Sources

Application Notes and Protocols: Synthesis of Azo Dyes Using Disodium 6-amino-1,3-naphthalenedisulfonate Hydrate

Abstract

This document provides a comprehensive guide for the synthesis of azo dyes utilizing Disodium 6-amino-1,3-naphthalenedisulfonate hydrate, also known as Amino-G-acid, as a key coupling component. Azo dyes represent the largest class of synthetic colorants, with wide-ranging applications in textiles, printing, and analytical chemistry.[1][2] The protocol herein details a robust two-step reaction involving the diazotization of a primary aromatic amine followed by an azo coupling reaction.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction

Azo dyes are characterized by the presence of one or more azo groups (—N=N—) linking aromatic rings.[2][3] The color of these dyes is a result of the extended conjugated systems of double bonds, known as chromophores, which absorb specific wavelengths of visible light.[4] The specific color and properties of the dye, such as water solubility and fastness, are determined by the nature of the aromatic groups attached to the azo linkage.[3]

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is a valuable and versatile coupling component in the synthesis of various azo dyes.[2] Its naphthalene core provides a site for electrophilic aromatic substitution, while the two sulfonate groups enhance the water solubility of the resulting dye. The primary amino group allows for its use as a diazo component as well, though in this protocol, it will be utilized as the coupling agent.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and involves two primary stages:

-

Diazotization: The conversion of a primary aromatic amine to a diazonium salt.[5][6] This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[6][7]

-

Azo Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound, the coupling component.[8] In this protocol, the coupling component is Disodium 6-amino-1,3-naphthalenedisulfonate hydrate.

This document will provide a detailed, step-by-step protocol for synthesizing an azo dye, using aniline as the exemplary primary aromatic amine.

Materials and Equipment

Reagents

-

Aniline (or other primary aromatic amine)

-

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (Amino-G-acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled or deionized water

-

Ice

Equipment

-

Magnetic stirrer with stir bar

-

Beakers (various sizes)

-

Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

pH paper or pH meter

-

Ice bath

-

Thermometer

-

Analytical balance

Experimental Protocol

This protocol is divided into three main parts: the preparation of the diazonium salt, the coupling reaction, and the isolation of the azo dye.

Part A: Diazotization of Aniline

The diazotization reaction involves the conversion of the primary aromatic amine into a diazonium salt.[5][6] This is a critical step, and temperature control is paramount to prevent the unstable diazonium salt from decomposing.[3][9]

Protocol Steps:

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the addition of sodium nitrite.[9]

-

In a separate beaker, prepare a solution of sodium nitrite by dissolving it in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.[10]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the benzenediazonium chloride salt.

Part B: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with activated aromatic rings. Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is an excellent coupling partner due to the electron-donating effect of the amino group. The pH of the reaction medium is a critical factor; the coupling is typically carried out under mildly acidic or neutral conditions.[8]

Protocol Steps:

-

In a separate 500 mL beaker, dissolve a molar equivalent of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in distilled water. A small amount of sodium hydroxide solution may be added to aid dissolution.

-

Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.

-

A colored precipitate of the azo dye should form almost immediately.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

The synthesized azo dye can be isolated from the reaction mixture by filtration.

Protocol Steps:

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent, such as water or an ethanol-water mixture.

-

Dry the purified azo dye in a desiccator or a low-temperature oven.

-

Calculate the percentage yield of the synthesized dye.

Quantitative Data Summary

The following table provides an example of the quantities that can be used for this synthesis. Researchers should adjust these quantities based on the desired scale of the reaction.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Aniline | 93.13 | 0.93 | 0.01 |

| Sodium Nitrite | 69.00 | 0.70 | ~0.01 |

| Disodium 6-amino-1,3-naphthalenedisulfonate hydrate | 347.28 | 3.47 | 0.01 |

| Concentrated HCl | 36.46 | ~2.5 mL | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of an azo dye.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.

-

UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., water or ethanol) should be recorded to determine the wavelength of maximum absorption (λmax).[11] This will provide information about the color of the dye. The spectra of azo dyes typically show characteristic absorption bands in the visible region of the electromagnetic spectrum.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the dye molecule, such as the N=N stretching vibration of the azo group, as well as the O-H, N-H, and S=O stretches from the sulfonic acid groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the synthesized dye, confirming the successful coupling reaction and the positions of the substituents on the aromatic rings.[14][15]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][16]

-

Ventilation: The experiment should be conducted in a well-ventilated laboratory or under a fume hood.[3][16]

-

Handling of Reagents:

-

Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Handle with care.

-

Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[10] They should always be prepared and used in a cold solution and should not be isolated as a solid unless absolutely necessary and with extreme caution.[17]

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.[3]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Any remaining diazonium salt should be quenched before disposal, for example, by reacting it with a phenol or another coupling agent.[10]

References

-

BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

-

SATHEE. Chemistry Diazotization Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]

- Kaminski, R., Lauk, U., Skrabal, P., & Zollinger, H. (1983). Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative. Helvetica Chimica Acta, 66(7), 2002-2017.

- Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.

-

Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

-

Scite.ai. Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. Retrieved from [Link]

-

Journal of Science and Arts. The UV-VIS characterization of azo dye by irradiation. Retrieved from [Link]

-

Unknown. 12BL Experiment 11: Diazo Dyes – An EAS Reaction. Retrieved from [Link]

-

The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

-

Unknown. The Synthesis of Azo Dyes. Retrieved from [Link]

-

Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

- Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (2), 379-387.

-

UGSpace. Synthesis And Characterization Of Azo Dyes As Sensitizers For Possible Application In Dye-Sensitized Solar Cells (DSSCS). Retrieved from [Link]

- El-Molla, M. M., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7954.

-

Unknown. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [Link]

- Google Patents. EP0048692A1 - Azo coupling process.

-

Al-Rooqi, M. M., et al. (2022). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. Azo Coupling. Retrieved from [Link]

-

TÜBİTAK Academic Journals. Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Retrieved from [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. byjus.com [byjus.com]

- 6. Chemistry Diazotization Reaction | SATHEE JEE [sathee.iitk.ac.in]

- 7. Diazotisation [organic-chemistry.org]

- 8. Azo Coupling [organic-chemistry.org]

- 9. orgosolver.com [orgosolver.com]

- 10. researchgate.net [researchgate.net]

- 11. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 12. josa.ro [josa.ro]

- 13. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 15. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

Application Note: Applications of Disodium 6-amino-1,3-naphthalenedisulfonate Hydrate in Fluorescent Probe Development

Executive Summary

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (commonly known as Amino-G acid disodium salt, or ANDSA) is a highly versatile fluorophore building block. Characterized by its intense intrinsic fluorescence, exceptional water solubility, and reactive primary amine, ANDSA has become a cornerstone in the development of reactive fluorescent probes and supramolecular electron-transfer complexes. This application note provides an in-depth mechanistic analysis and validated protocols for utilizing ANDSA in trace environmental sensing and advanced photochemistry.

Chemical Profile & Structural Rationale

ANDSA’s utility in probe development stems from its unique structural triad:

-

Naphthalene Core : Provides a robust π -conjugated system responsible for its strong intrinsic fluorescence emission (Excitation: ~354 nm, Emission: ~465 nm)[1].

-

Dual Sulfonate Groups (-SO₃Na) : Impart extreme hydrophilicity. This prevents aggregation-caused quenching (ACQ) in aqueous media, which is critical for maintaining high quantum yields in environmental water testing and biological assays.

-

Primary Amine (-NH₂) : Serves as the reactive locus. It can undergo diazotization for reactive sensing[1] or act as an anchoring moiety for functionalizing metal clusters (e.g., Mo₆ clusters in solar cells) to improve electron injection efficiency[2].

Application 1: High-Sensitivity Nitrite Sensing via Diazotization

Mechanistic Insights

The detection of trace nitrite (NO₂⁻) is critical for environmental monitoring due to its toxicity. ANDSA acts as a highly selective reactive probe for nitrite. Under acidic conditions, nitrite forms nitrous acid (HNO₂), a potent diazotizing agent. The primary amine of ANDSA undergoes rapid diazotization to form a diazonium salt[1].

This structural transformation alters the electronic state of the naphthalene core, resulting in a distinct shift in fluorescence (Excitation: 367 nm, Emission: 488 nm) and a measurable quenching of the original ANDSA emission peak[1]. To overcome spectral overlap between the unreacted ANDSA and the diazonium product, advanced spectroscopic techniques such as zero-crossing first-derivative synchronous fluorescence spectrometry are employed[1]. Alternatively, ultrasound-assisted direct quenching can achieve limits of detection (LOD) as low as 1.25 nM[3].

Workflow of ANDSA diazotization for trace nitrite detection via fluorescence spectrometry.

Protocol 1: Ultrasound-Assisted Nitrite Quantification

Objective : Rapid quantification of trace nitrite in aqueous samples using ANDSA fluorescence quenching. Causality Check : Potassium bromide (KBr) is added as a catalyst to accelerate the diazotization process. Ultrasound irradiation enhances mass transfer, reducing the reaction time from hours to merely 12 minutes[3].

-

Reagent Preparation :

-

Prepare a 1.0 mM stock solution of ANDSA in ultrapure water.

-

Prepare an acidic catalyst buffer containing 0.5 M H₂SO₄ and 0.1 M KBr.

-

-

Reaction Assembly :

-

In a 10 mL volumetric flask, add 5.0 mL of the environmental water sample.

-

Add 1.0 mL of the acidic catalyst buffer.

-

Add 1.0 mL of the ANDSA stock solution. Mix thoroughly.

-

-

Ultrasound Incubation :

-

Place the flask in an ultrasonic bath (40 kHz, 100 W) at room temperature for exactly 12 minutes to drive the diazotization to completion[3].

-

-

Spectroscopic Measurement :

-

Transfer the solution to a 10 mm quartz cuvette.

-

Measure the fluorescence emission at 465 nm using an excitation wavelength of 278 nm (or 354 nm depending on the specific fluorometer's optimal signal-to-noise ratio)[3].

-

Calculate the quenching ratio ( F0/F ) and interpolate against a standard calibration curve ( F0/F=0.94183×e0.8766C ) to determine the nitrite concentration[3].

-

Application 2: Photodriven Electron Transport in Supramolecular Assemblies

Mechanistic Insights

Beyond reactive sensing, ANDSA is a highly effective electron donor in supramolecular photochemistry. When paired with one-dimensional nanofibers of perylenediimide (PDI) stacks, ANDSA embeds into the cationic side chains of the PDI host via strong ionic interactions (driven by its sulfonate groups)[4]. Because ANDSA has a relatively small π -extent compared to the PDI core, it avoids disruptive π -stacking with the PDI planes, preserving the structural integrity of the nanofiber[4]. Upon photoexcitation, this precise spatial arrangement facilitates ultrafast charge separation (< 100 ps), enabling highly efficient photodriven electron transport for artificial photosynthesis and organic semiconductor applications[4].

Supramolecular assembly of ANDSA and PDI stacks for photodriven electron transport.

Protocol 2: Assembly and TCSPC Characterization of ANDSA-PDI Complexes

Objective : Construct a supramolecular electron-donor/acceptor complex and validate charge separation kinetics. Causality Check : Time-Correlated Single Photon Counting (TCSPC) is required because the electron injection from ANDSA to the PDI stack occurs on a picosecond timescale, which cannot be resolved by steady-state fluorometry[2].

-

Host-Guest Assembly :

-

Dissolve a cationic PDI derivative (e.g., TAIPDI) in ultrapure water to a concentration of 10 µM.

-

Titrate ANDSA into the PDI solution at molar ratios ranging from 1:1 to 1:5. Allow the mixture to equilibrate in the dark for 30 minutes to ensure complete ionic complexation.

-

-

Steady-State Baseline :

-

Record the UV-Vis absorption and steady-state fluorescence spectra to calculate the free energy changes of charge separation ( ΔGCS ) based on the Rehm-Weller equation[4].

-

-

Lifetime Measurement (TCSPC) :

-

Excite the sample using a pulsed diode laser (e.g., NanoLED-360, pulse duration < 1 ns)[2].

-

Monitor the decay of the PDI emission peak.

-

Fit the decay curve to a multi-exponential model to extract the fast component corresponding to the electron transfer rate from ANDSA to the PDI stack.

-

Quantitative Data Summaries

Table 1: Photophysical Properties of ANDSA and its Derivatives

| Compound / Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application Context |

| ANDSA (Free Probe) | 354 | 465 | High | Baseline fluorescence, hydrological tracer |

| ANDSA-Diazonium Salt | 367 | 488 | Shifted/Quenched | Trace nitrite detection |

| ANDSA-Mo₆ Cluster | ~365 | 580–700 | Modulated | Solar cell sensitizer |

Table 2: Analytical Performance for Nitrite Detection using ANDSA

| Analytical Method | Linear Range | Limit of Detection (LOD) | Key Reagents & Modifiers |

| Zero-Crossing First-Derivative | Trace levels | Highly sensitive | ANDSA, HCl, NaOH |

| Ultrasound-Assisted Quenching | 0 to 3.2 µM | 1.25 nM | ANDSA, H₂SO₄, KBr |

References

-

[2] Effect of an Aromatic Sulfonate Ligand on the Photovoltaic Performance of Molybdenum Cluster-Sensitized Solar Cells. ACS Applied Energy Materials. URL:

-

[4] One-electron oxidation potentials (V vs. SCE) and free energy changes... ResearchGate. URL:

-

[1] Simple and sensitive determination of trace nitrite in water by zero-crossing first-derivative synchronous fluorescence spectrometry using 6-amino-1,3- naphthalenedisulfonic acid as a new fluorescent probe. PubMed / NIH. URL:

-

[3] A New Rapid Method for Detecting Trace Nitrite Using Ultrasound Assistance. ResearchGate. URL:

Sources

- 1. Simple and sensitive determination of trace nitrite in water by zero-crossing first-derivative synchronous fluorescence spectrometry using 6-amino-1,3- naphthalenedisulfonic acid as a new fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate as a precursor in organic synthesis

Application Note: Disodium 6-Amino-1,3-Naphthalenedisulfonate Hydrate in Organic Synthesis

Executive Summary

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (commonly known as Amino-J-acid disodium salt) is a highly polar, polyfunctional aromatic scaffold. In advanced organic synthesis and bioconjugate chemistry, it serves as an indispensable precursor. Its unique substitution pattern—an electron-donating amino group juxtaposed with two strongly electron-withdrawing sulfonate groups—makes it a critical building block for synthesizing Near-Infrared (NIR) cyanine dyes (e.g., Cy5.5) and highly water-soluble azo colorants. This guide details the mechanistic rationale, quantitative parameters, and validated protocols for utilizing this precursor.

Physicochemical Profiling & Mechanistic Rationale

The utility of Amino-J-acid disodium salt stems from its structural dualism. The primary amine allows for facile diazotization, while the 1,3-disulfonate groups impart extreme aqueous solubility 1.

Causality in Dye Design: When synthesizing fluorescent probes for in vivo imaging, dye aggregation (H- or J-aggregates) quenches fluorescence and causes probe precipitation. The bulky, dianionic sulfonate groups of this precursor enforce steric and electrostatic repulsion between dye molecules, ensuring high quantum yields in aqueous biological media. Furthermore, incorporating the naphthalene core extends the π -conjugation system, which provides the bathochromic shift required to push emission into the NIR window (650–800 nm) 2.

Application 1: Synthesis of Near-Infrared Cyanine Dyes (Cy5.5)

The synthesis of Cy5.5 relies on converting Amino-J-acid into a sulfobenzindolenine core via a Fischer indole synthesis.

Figure 1: Synthetic workflow for Cy5.5 NIR fluorophore from Amino-J-acid.

Protocol 1: Synthesis of the Sulfobenzindolenine Core

Self-Validating System: This protocol incorporates visual and analytical checkpoints to confirm reaction progression, preventing the carryover of unreacted highly polar starting materials.

-

Step 1: Diazotization. Dissolve 10 mmol of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in 20 mL of 1 M HCl. Cool the mixture to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO 2 (11 mmol) dropwise.

-

Causality: The electron-withdrawing sulfonates deactivate the ring, requiring a strong acidic environment to ensure complete protonation and stabilize the resulting diazonium salt against premature nitrogen evolution.

-

Validation: A positive starch-iodide paper test confirms the presence of excess nitrous acid, indicating complete diazotization.

-

-

Step 2: Reduction to Hydrazine. While maintaining the temperature below 5 °C, add a solution of anhydrous SnCl 2 (25 mmol) in concentrated HCl dropwise. Stir for 2 hours.

-

Validation: The solution transitions from a clear yellow diazonium solution to a thick, pale precipitate (the hydrazine hydrochloride salt).

-

-

Step 3: Fischer Indole Cyclization. Isolate the hydrazine salt via filtration. Suspend it in 30 mL of glacial acetic acid, add isopropyl methyl ketone (15 mmol), and reflux at 110 °C for 12 hours.

-

Causality: The acid-catalyzed [3,3]-sigmatropic rearrangement of the intermediate hydrazone forms the rigid benzindolenine ring. The gem-dimethyl groups from the ketone prevent further oxidation, locking the reactive indolenine state.

-

Validation: RP-HPLC analysis should show the complete disappearance of the hydrazine peak and the emergence of the sulfobenzindolenine core.

-

Application 2: Synthesis of Azo Dyes and Pigments

Amino-J-acid is a premier diazo component for reactive and acid dyes. Its robust diazonium salt couples efficiently with electron-rich aromatics.

Figure 2: Diazotization and azo coupling workflow for water-soluble dye synthesis.

Protocol 2: Alkaline Azo Coupling

-

Step 1: Diazotization. Prepare the diazonium salt of Amino-J-acid as described in Protocol 1, Step 1.

-

Step 2: Preparation of the Coupling Bath. Dissolve 10 mmol of 2-naphthol in 20 mL of 10% NaOH solution. Chill to 5 °C.

-

Causality: 2-Naphthol must be deprotonated to the naphthoxide anion. This dramatically increases the electron density on the naphthalene ring, directing the electrophilic aromatic substitution strictly to the alpha position (C1).

-

-

Step 3: Coupling. Slowly add the cold diazonium suspension to the naphthoxide solution under vigorous stirring. Maintain the pH between 9.0 and 10.0 by adding Na 2 CO 3 if necessary.

-

Validation: An instantaneous intense color change (typically deep red/orange) validates the formation of the extended azo π -system. The reaction is complete when a spot test on filter paper shows no unreacted diazonium salt (tested via a secondary coupling agent indicator).

-

Quantitative Data Summary

To facilitate experimental planning, the physicochemical and reaction parameters of Amino-J-acid derivatives are summarized below.

| Parameter | Cy5.5 Precursor (Sulfobenzindolenine) | Typical Azo Derivative (w/ 2-Naphthol) |

| Typical Yield (%) | 35 – 45% | 85 – 95% |

| Optimal Reaction pH | 2.0 – 3.0 (Fischer Indole step) | 9.0 – 10.0 (Coupling step) |

| Absorbance Max ( λmax ) | ~280 nm (Precursor core) | 480 – 550 nm (Tunable) |

| Emission Max ( λem ) | N/A (Non-fluorescent until cyanine formed) | N/A (Fluorescence quenched by azo bond) |

| Aqueous Solubility | > 50 mg/mL | > 100 mg/mL |

| Primary Purification | RP-HPLC (C18, Formic Acid/MeCN) | Salting out (NaCl) & Filtration |

Analytical and Handling Best Practices

-

Chromatography Challenges: Due to the extreme polarity of the disulfonate groups, standard silica gel chromatography is ineffective. Purification must rely on Reversed-Phase HPLC (RP-HPLC). Utilizing columns with low silanol activity (e.g., Newcrom R1) and replacing phosphoric acid with formic acid in the mobile phase ensures Mass-Spectrometry (MS) compatibility and sharp peak resolution 3.

-

Storage: The hydrate form is susceptible to moisture variations. Store in a tightly sealed, desiccated container at 4 °C, protected from light to prevent slow oxidative degradation of the amino group 1.

References

-

Mujumdar, R. B., Ernst, L. A., Mujumdar, S. R., Lewis, C. J., & Waggoner, A. S. (1996). Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 7(3), 356-362. American Chemical Society. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 170944, 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2). PubChem. URL:[Link]

-

SIELC Technologies. Separation of 1,3-Naphthalenedisulfonic acid, 6-amino- on Newcrom R1 HPLC column. SIELC Application Notes. URL:[Link]

Sources

Troubleshooting precipitation issues with Disodium 6-amino-1,3-naphthalenedisulfonate hydrate during synthesis

Introduction: Welcome to the dedicated technical support guide for the synthesis and handling of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (CAS No: 50976-35-7). This molecule is a critical intermediate in the production of various dyes and is used in the preparation of cyanine dye compounds for noninvasive imaging.[][2] Its synthesis, however, can be accompanied by challenges related to its solubility and precipitation. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve these issues effectively. By understanding the underlying chemical principles, you can optimize your synthetic protocols for higher yields and purity.

Section 1: Foundational Principles - Understanding the Molecule's Solubility

The behavior of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in solution is governed by its molecular structure. It possesses two strongly acidic sulfonic acid groups and one weakly basic amino group. This amphoteric nature makes its solubility highly dependent on the pH of the medium.

-

In Acidic Conditions (Low pH): The amino group (-NH₂) is protonated to form an ammonium group (-NH₃⁺). The sulfonic acid groups remain as sulfonate anions (-SO₃⁻). The molecule carries a net negative charge, which generally promotes solubility in water.

-

In Basic Conditions (High pH): The amino group remains as -NH₂. The sulfonic acid groups are deprotonated as -SO₃⁻. The molecule is strongly anionic, ensuring high water solubility.

-

At the Isoelectric Point (pI): There is a specific pH at which the positive charge on the protonated amine is balanced by the negative charges of the sulfonate groups. At or near this pI, the molecule has a net neutral charge (zwitterionic form), leading to minimal electrostatic repulsion between molecules. This is the point of minimum solubility , where precipitation is most likely to occur.

Furthermore, as a disodium salt, its solubility is subject to the "common ion effect" and "salting out" phenomena. High concentrations of sodium or other salts in the solution can reduce its solubility and force precipitation.[3]

Section 2: Troubleshooting Guide for Uncontrolled Precipitation

This section addresses the most common precipitation-related issues encountered during synthesis in a question-and-answer format.

Q1: My product precipitated unexpectedly from the aqueous solution during workup, forming a fine powder or slurry that is difficult to handle. What is the primary cause and how do I resolve it?

Initial Diagnosis: This is a classic sign of "crashing out" due to a rapid and significant decrease in solubility. The most common culprit is an unintentional pH shift of the solution to the isoelectric point (pI) of the molecule, often during a neutralization step. Other factors include rapid temperature changes or the unintended introduction of an anti-solvent.

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve unexpected precipitation.

Caption: Troubleshooting workflow for unexpected precipitation.

Detailed Corrective Actions:

-

pH Management (Most Common Cause):

-

Causality: The solubility of sulfonated aromatic amines is highly pH-dependent.[4] During synthesis workup, adjusting the pH from a highly acidic or basic state towards neutral can cross the pI, causing the product to crash out.

-

Solution: Before attempting filtration, take a small aliquot of the slurry and test its solubility. Add a few drops of dilute NaOH to make it basic (pH > 8) or dilute HCl to make it acidic (pH < 2). If the precipitate dissolves, you have confirmed the issue is pH-related. Adjust the pH of the bulk solution accordingly to redissolve the product. You can then proceed with a controlled precipitation (see Section 3).

-

-

Temperature Control:

-

Causality: The solubility of most solids in water decreases as the temperature drops.[3][5] Rapidly cooling a saturated solution (e.g., by plunging a warm flask into an ice bath) promotes rapid nucleation, leading to the formation of very small, often impure, particles instead of well-defined crystals.

-

Solution: If you suspect premature precipitation due to temperature shock, gently warm the mixture until the solid redissolves. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. This slower process encourages the growth of larger, more easily filterable crystals.

-

-

Ionic Strength ("Salting Out"):

-

Causality: The sulfonation reaction mixture is often quenched or neutralized with a base, creating a large quantity of salt (e.g., sodium sulfate). This high concentration of ions reduces the amount of "free" water available to solvate your product, decreasing its solubility and causing it to precipitate.

-

Solution: If the product has salted out, the simplest solution is to add more deionized water to the mixture. This will dilute the salt concentration and should redissolve your product. Be mindful of your total volume for subsequent extraction or crystallization steps.

-

Q2: I'm observing a gel-like or very fine, difficult-to-filter precipitate instead of distinct crystals. How can I improve the crystal morphology?

Initial Diagnosis: Poor crystal morphology is typically a result of precipitation occurring too rapidly. The molecules do not have sufficient time to orient themselves into an ordered crystal lattice. This is often linked to the same causes as unexpected precipitation: sudden pH shifts, super-saturation, or thermal shock.

Detailed Corrective Actions:

-

Employ an Anti-Solvent Crystallization Method:

-

Causality: By slowly introducing a miscible solvent in which the product is insoluble (an "anti-solvent"), you can carefully control the rate of precipitation.

-

Protocol:

-

Dissolve your crude product in a minimum amount of deionized water at room temperature, ensuring the pH is in a range of high solubility (e.g., pH > 8).

-

Filter the solution to remove any insoluble impurities.

-

Slowly, with vigorous stirring, add a polar organic solvent like methanol, ethanol, or isopropanol dropwise.

-

Continue adding the anti-solvent until you observe persistent cloudiness (nucleation).

-

Stop adding the anti-solvent and allow the solution to stir for several hours to permit crystal growth.

-

Cool the mixture to maximize yield before filtering.

-

-

-

Optimize pH Adjustment for Crystallization:

-

Causality: Instead of rapidly neutralizing the solution, a slow adjustment towards the isoelectric point can be used as a controlled crystallization method.

-

Protocol:

-

Dissolve the product in an aqueous basic solution (e.g., pH 9-10).

-

With good stirring, slowly add a dilute acid (e.g., 1M HCl) dropwise.

-

Monitor the pH and observe for the onset of precipitation.

-

Once precipitation begins, slow the rate of acid addition significantly to allow crystals to grow.

-

Target a final pH that provides a good balance of yield without causing the product to crash out (this may require some optimization).

-

-

Section 3: Proactive Strategies and Best Practices

To prevent precipitation issues before they occur, consider the following:

| Parameter | Best Practice & Rationale |

| Solvent Purity | Use high-purity, amine-free solvents. Impurities can act as nucleation sites, causing premature precipitation.[6] |

| Reaction Temperature | Maintain a consistent and appropriate reaction temperature. Sulfonation kinetics are sensitive to temperature, and deviations can lead to side products with different solubility profiles.[6][7] |

| Controlled Quenching | When stopping the reaction (e.g., by adding it to water or a base), do so slowly and with efficient stirring to dissipate heat and avoid creating localized areas of high concentration or extreme pH. |

| Material Purity | Ensure the purity of your starting materials. Impurities can carry through the synthesis and interfere with the crystallization of the final product.[6] |

Section 4: Frequently Asked Questions (FAQs)

-

What is the ideal pH range to keep Disodium 6-amino-1,3-naphthalenedisulfonate hydrate fully dissolved?

-

To ensure maximum solubility, maintain a pH below 2 or above 7. The compound is highly soluble in both acidic and alkaline aqueous solutions.

-

-

Which anti-solvents are most effective for crystallization?

-

Methanol, ethanol, and isopropanol are excellent choices. They are miscible with water but are poor solvents for this highly polar salt, allowing for controlled precipitation.

-

-

Can impurities from the sulfonation step cause precipitation?

-

Yes. Incomplete sulfonation or the formation of isomeric byproducts can result in less soluble species that may precipitate or co-precipitate with your desired product, lowering purity and affecting crystal formation. Maintaining optimal reaction conditions is key to minimizing these byproducts.[8]

-

-

Why is it important for the compound to be a hydrate?

-

The water of hydration is an integral part of the crystal lattice. The presence and amount of water can affect the compound's physical properties, including its solubility and stability. Ensure drying procedures are not overly aggressive to avoid removing these structural water molecules.

-

References

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). Solubility of aromatic hydrocarbons in aqueous sulfuric acid. ResearchGate. Retrieved from [Link]

-

American Chemical Society Publications. (2024, July 3). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). The Versatility of Naphthalene Derivatives: Exploring 1,6-Naphthalenedisulfonic Acid Disodium Salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2). Retrieved from [Link]

-

Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

-

PubMed. (2000, August 11). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. Retrieved from [Link]

Sources

- 2. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

Optimizing reaction yields when coupling Disodium 6-amino-1,3-naphthalenedisulfonate hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the precise kinetic and thermodynamic challenges associated with the coupling of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (commonly known as Amino-J-Acid disodium salt or ANADS)[1][2].

Whether you are synthesizing highly conjugated azo-prodrugs, developing fluorescent molecular probes, or engineering supramolecular electron donors[3][4], achieving quantitative yields requires strict command over electrophilic aromatic substitution mechanics. This guide bypasses generic advice to focus on the causality behind each experimental parameter, ensuring your workflow becomes a self-validating system.

Part 1: Mechanistic Insights & Workflow Visualization

The core challenge of working with Disodium 6-amino-1,3-naphthalenedisulfonate lies in its molecular structure. The two sulfonate groups ( −SO3− ) are strongly electron-withdrawing. While this stabilizes the resulting diazonium ion, it significantly reduces the nucleophilicity of the primary amine during the initial nitrosation phase. Consequently, the reaction demands extreme pH control to prevent the unreacted amine from attacking the newly formed diazonium salt (forming unwanted diazoamino oligomers)[5].

Figure 1: Mechanistic workflow and kinetic control points for Amino-J-Acid diazo coupling.

Part 2: Self-Validating Experimental Protocol

A robust chemical protocol must act as a self-validating system—providing real-time, macroscopic feedback to confirm microscopic success. Follow this validated methodology for the high-yield diazotization and coupling of Disodium 6-amino-1,3-naphthalenedisulfonate[6][7].

Phase 1: Diazotization (Electrophile Generation)

-

Dissolution : Suspend 1.0 equivalent of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in distilled water.

-

Acidification : Add 2.5–3.0 equivalents of concentrated HCl .

-

Causality: Excess strong acid forces the deactivated amine into a fully protonated state, preventing premature self-coupling[5].

-

-

Nitrosation : Chill the reactor to 0–5 °C using an ice-brine bath. Introduce 1.05 equivalents of an aqueous sodium nitrite ( NaNO2 ) solution dropwise via an addition funnel[7].

-

Validation Check 1 : After 30 minutes of stirring, spot the solution onto starch-iodide paper. An immediate blue-black color confirms the necessary slight excess of nitrous acid.

-

Quenching : Incrementally add sulfamic acid (amidosulfonic acid) until a fresh starch-iodide test yields no color change[6].

-

Causality: Unquenched HNO2 will act as a destructive oxidant during the coupling phase, polymerizing your coupling partner.

-

Phase 2: Azo Coupling (Electrophilic Aromatic Substitution)

-

Nucleophile Activation : In a separate vessel, dissolve your coupling partner (e.g., a naphthol or resorcinol derivative) in water. Adjust the pH to 9.0–10.0 using NaOH or Na2CO3 [6][8].

-

Coupling : Slowly transfer the cold diazonium suspension into the alkaline coupling solution under vigorous agitation.

-

Validation Check 2 (pH-Stat) : The coupling event releases one equivalent of H+ . Continuously monitor the pH. If it drops below 8.5, the coupling partner will protonate, losing its nucleophilicity and stalling the reaction. Add base to maintain the 9.0–10.0 range[8].

-

Isolation : Upon completion (verified via HPLC/TLC), precipitate the product by salting out with NaCl and isolate via vacuum filtration.

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to diagnose and correct deviations in your reaction parameters.

Table 1: Critical Process Parameters (CPPs) for Amino-J-Acid Coupling

| Parameter | Optimal Range | Mechanistic Causality | Self-Validation Indicator |

| Initial pH | < 1.5 | Prevents nucleophilic attack by unprotonated amine on the diazonium ion (diazoamino formation)[5]. | Clear solution prior to NaNO2 addition; no premature precipitation. |

| Temperature | 0 – 5 °C | Suppresses thermal degradation of the diazonium salt into phenolic byproducts and N2 gas[7]. | Complete absence of gas bubbling during the holding phase. |

| Nitrite Stoichiometry | 1.02 – 1.05 eq | Ensures complete conversion of the amine without leaving excessive oxidative species. | Immediate blue-black color on starch-iodide paper. |

| Quenching Agent | Sulfamic Acid | Irreversibly reduces excess nitrous acid, preventing oxidative degradation[6]. | Starch-iodide paper remains white/colorless after addition. |

| Coupling pH | 9.0 – 10.0 | Deprotonates the naphthol/phenol coupling partner, maximizing its nucleophilicity[8]. | Rapid, intense color development upon mixing; stable pH profile. |

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I observing a significant amount of tar and gas evolution during the diazotization phase? A: Gas evolution (bubbling) is a direct macroscopic indicator of nitrogen gas ( N2 ) release, meaning your diazonium salt is thermally decomposing into a phenolic derivative[7]. This is caused by inadequate cooling. Ensure your reaction vessel is properly jacketed, and that the internal temperature never exceeds 5 °C during the exothermic NaNO2 addition.

Q: My final coupled product has a broad, impure peak on HPLC. What causes this side reaction? A: This is typically caused by failing to quench the excess nitrous acid before the coupling step. Unreacted HNO2 acts as a strong oxidizing agent when introduced to the electron-rich coupling partner, leading to oxidative polymerization and complex impurity profiles[6]. Always validate the complete consumption of nitrite using sulfamic acid prior to coupling.

Q: The coupling reaction stalls at 60% conversion despite having active diazonium salt. How do I drive it to completion? A: The stalling is almost certainly due to a drop in pH. Electrophilic aromatic substitution releases protons. If your buffer capacity is insufficient, the pH will drop, causing the coupling partner (e.g., naphthoxide) to protonate back to its less reactive phenol form[8]. Implement a continuous pH-stat system or use a stronger carbonate buffer to lock the pH between 9.0 and 10.0.

Q: Can Disodium 6-amino-1,3-naphthalenedisulfonate be used for applications other than dye synthesis? A: Yes. Beyond classical azo dyes, this compound (often referred to in literature as ANADS) is utilized as a highly water-soluble electron donor to adjust electronic coupling in supramolecular assemblies, such as perylenediimide (PDI) stacks, for advanced organic semiconductors and fluorescent probes[3][4].

References

-

PubChem. "1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2)." National Center for Biotechnology Information, n.d.[Link]

-

GlobalChemMall. "6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT." GlobalChemMall, n.d.[Link]

-

ResearchGate. "Picosecond Lifetimes with High Quantum Yields from Single-Photon Emitting Colloidal Nanostructures at Room Temperature." ResearchGate, 2025.[Link]

-

ResearchGate. "Substitutional n-Type Doping of an Organic Semiconductor Investigated by Electron Paramagnetic Resonance Spectroscopy." ResearchGate, 2025.[Link]

- Google Patents. "US4563520A - Metal complexes of dis- or trisazo compounds containing a middle component twice substituted by hydroxy and/or amino.

-

Googleapis. "United States Patent Office - One-step process for preparing azo dyes." Googleapis, n.d.[Link]

- Google Patents. "US4767844A - Azo lake pigments.

-

Illinois State Water Survey. "The determination of free chlorine." University of Illinois, n.d.[Link]

Sources

- 1. 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | C10H7NNa2O6S2 | CID 170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ideals.illinois.edu [ideals.illinois.edu]

- 6. US4563520A - Metal complexes of dis- or trisazo compounds containing a middle component twice substituted by hydroxy and/or amino - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US4767844A - Azo lake pigments - Google Patents [patents.google.com]

Technical Support Center: Handling, Storage, and Stability of Disodium 6-amino-1,3-naphthalenedisulfonate Hydrate

Welcome to the Technical Support Center. Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (commonly known as Amino J-acid disodium salt) is a critical aromatic amine utilized as a highly sensitive fluorescent probe, a precursor in azo dye synthesis, and a structural building block in drug development.

Due to the electron-rich nature of the naphthylamine core, this compound is highly susceptible to oxidative degradation and hydration state shifts. This guide provides researchers and scientists with field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure absolute reagent integrity during storage and handling.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my batch of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate progressively turn from off-white to brown or purple during storage? Causality: This discoloration is the definitive hallmark of aromatic amine oxidation. The lone pair of electrons on the nitrogen atom is delocalized into the naphthalene ring, increasing the electron density. When exposed to oxygen, light, or trace transition metals, the amino group undergoes a single-electron transfer to form a naphthylamine radical. These radicals rapidly recombine or react with ambient oxygen to form highly conjugated azo compounds or quinone-imine derivatives. Because of their extended conjugation, these impurities absorb light in the visible spectrum, appearing brown or purple. Aromatic amines are notoriously unstable and darken upon exposure to air and light due to these exact oxidation and polymerization pathways .

Q2: How does the hydration state (hydrate form) affect the chemical stability of this compound? Causality: The water molecules in the hydrate form are integrated into the crystal lattice, stabilizing the solid state via hydrogen bonding with the sulfonate groups. If stored in a desiccator with an overly aggressive desiccant (e.g., phosphorus pentoxide under vacuum), the compound may undergo efflorescence (loss of hydration water). This collapse of the crystal lattice increases the microscopic surface area and exposes the amino groups to ambient oxygen, accelerating oxidation. Conversely, high humidity causes deliquescence, where the salt absorbs moisture, increasing molecular mobility and reaction rates for aqueous-phase oxidation.

Q3: Can I still use slightly discolored reagent for fluorescence assays or synthetic coupling? Causality: It is highly discouraged. For fluorescence applications (such as trace nitrite sensing), oxidized impurities act as inner-filter quenchers or generate high background fluorescence, drastically reducing the signal-to-noise ratio and the limit of detection . In synthetic applications, oxidized oligomers cause stoichiometric imbalances and introduce impurities that are notoriously difficult to separate via chromatography due to their similar polarity to the target product.

Part 2: Degradation Triggers & Quality Control Metrics

To maintain the integrity of the compound, it is essential to understand the environmental triggers and monitor the quantitative metrics of degradation.

Table 1: Degradation Triggers and Preventive Countermeasures

| Environmental Trigger | Mechanism of Degradation | Preventive Countermeasure |

| Atmospheric Oxygen | Autoxidation of the primary amine to radical intermediates. | Purge headspace with Argon; use PTFE-lined septa. |

| Light (UV/Vis) | Photo-oxidation and homolytic cleavage of N-H bonds. | Store in amber glass vials; handle under low-light. |

| Temperature > 25°C | Accelerates reaction kinetics of oxidative coupling. | Store strictly at 2-8°C (refrigerated) . |

| Moisture Fluctuations | Alters hydration state; promotes aqueous phase oxidation. | Maintain sealed environment; avoid freeze-thaw cycles. |

Table 2: Spectrophotometric Quality Control Metrics

| Parameter | Acceptable Range | Indication of Degradation |

| Visual Appearance | White to off-white powder | Brown/Purple discoloration |

| Absorbance at 240 nm | High (Primary peak) | Peak broadening / Loss of sharpness |

| Absorbance at 280-300 nm | High (Secondary peak) | Peak shifting |

| Absorbance > 400 nm (Visible) | < 0.01 AU | > 0.05 AU (Oxidation polymers present) |

Part 3: Visualizing the Degradation and Storage Logic

Caption: Oxidative degradation pathway of the naphthylamine core into colored impurities.

Caption: Optimized aliquoting and storage workflow to prevent oxidation and moisture absorption.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Inert Atmosphere Aliquoting and Storage Workflow

Self-validating mechanism: This protocol utilizes temperature equilibration to prevent condensation and incorporates a humidity indicator card to validate the long-term seal integrity of the storage environment.

-

Thermal Equilibration: Remove the bulk reagent bottle from the 2-8°C refrigerator. Crucial Step: Allow it to equilibrate to room temperature in a dark desiccator for at least 2 hours before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, triggering deliquescence.

-

Aliquot Preparation: In a glove box or under a gentle, continuous stream of Argon, weigh out the required single-use aliquots (e.g., 50 mg - 100 mg) into pre-dried amber glass vials.

-

Inert Purging: Purge the headspace of each vial with high-purity Argon for 10-15 seconds. Argon is preferred over Nitrogen as it is heavier than air and provides a superior protective blanket over the solid powder.

-

Hermetic Sealing: Cap immediately with PTFE-lined silicone septa caps. Wrap the cap junction tightly with Parafilm to prevent micro-leaks.

-

Secondary Storage: Place the aliquoted vials in a secondary light-proof container (such as a black desiccator box) containing a small packet of silica gel and a humidity indicator card. Store the entire container at 2-8°C . Check the indicator card monthly.

Protocol 2: Spectrophotometric Quality Control (Pre-Use Validation)

Self-validating mechanism: This non-destructive analytical check ensures the reagent has not degraded below the threshold required for sensitive fluorometric assays before committing it to an experiment.

-

Solution Preparation: Dissolve exactly 1.0 mg of the stored Disodium 6-amino-1,3-naphthalenedisulfonate hydrate in 10 mL of degassed, deionized water to create a 0.1 mg/mL stock solution.

-

UV-Vis Scanning: Transfer the solution to a quartz cuvette. Record the absorption spectrum from 200 nm to 600 nm against a degassed water blank using a UV-Vis spectrophotometer.

-

Data Evaluation: A pure, unoxidized compound will exhibit sharp absorption peaks in the UV region (typically around 240 nm and 280-300 nm corresponding to the naphthalene core) and must show a flat baseline (zero absorbance) above 400 nm.

-

Actionable Threshold: If any absorbance > 0.05 AU is detected in the visible region (400-600 nm), the batch has undergone oxidative degradation. It must be recrystallized from water/ethanol under an inert atmosphere or discarded to prevent assay interference.

References

-

CAS Common Chemistry . "1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2)[50976-35-7]." American Chemical Society. Available at:[Link]

-

ResearchGate . "A New Rapid Method for Detecting Trace Nitrite Using Ultrasound Assistance" (Application of 6-amino-1,3-naphthalenedisulfonic acid as a fluorescent probe). Available at:[Link]

Technical Support Center: Optimizing Assays Using Disodium 6-amino-1,3-naphthalenedisulfonate Hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize assays utilizing Disodium 6-amino-1,3-naphthalenedisulfonate hydrate (commonly known as Amino-G acid or AGA).

While AGA is a highly stable and water-soluble fluorophore used extensively in both environmental tracing[1] and macromolecular functionalization[2], its excitation maximum in the UV range (~315–360 nm) and emission in the blue spectrum (~450 nm) make it highly susceptible to matrix autofluorescence and non-specific binding. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to maximize your Signal-to-Background (S/B) ratio.

Application Scientist Briefing: The Causality of Background Noise

To effectively reduce background fluorescence, we must first understand the physical and chemical mechanisms generating it. Background in AGA assays is rarely a single variable; it is typically a combination of three distinct phenomena:

-

Matrix Autofluorescence (Spectral Overlap): Biological fluids, cell lysates, and environmental samples contain natural organic matter (NOM)[1], NADH, and aromatic amino acids (like tryptophan). These endogenous compounds absorb UV light and emit broad-spectrum fluorescence that overlaps with AGA's 450 nm emission peak.

-

Electrostatic Non-Specific Binding (NSB): AGA possesses two sulfonate ( −SO3− ) groups, making it a strong polyanion at physiological pH. This drives unintended ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) on non-target proteins or assay microplates[2]. Unbound but electrostatically tethered AGA cannot be easily washed away, artificially inflating the background.

-

The Inner Filter Effect (IFE): High concentrations of AGA (typically >1−2 mg/L )[3] or the presence of dark quenchers in the matrix can absorb the excitation light before it penetrates the sample, or re-absorb the emitted light. While this reduces the signal rather than increasing the background, the net effect is a severely degraded S/B ratio.

Photophysical mechanism of signal isolation using narrow bandpass filtration.

Diagnostic FAQ: Troubleshooting High Background

Q1: My assay background is unacceptably high even in the negative control wells. How do I determine if the issue is the matrix or the AGA dye itself? A: Run a spectral scan of your matrix without the AGA dye added. If you observe a broad emission peak between 400–500 nm upon 350 nm excitation, the background is intrinsic matrix autofluorescence[4]. Solution: Restrict your optical detection window. Do not use a long-pass filter. Instead, use a strict narrow bandpass filter (e.g., 450/20 nm) to reject the broad-spectrum matrix noise while capturing the sharp AGA emission peak.

Q2: I am running a protein binding assay, and the S/B ratio degrades over time. What causes this drift? A: This is a classic symptom of progressive Non-Specific Binding (NSB). Over time, the disulfonate groups of AGA slowly equilibrate and bind to basic patches on your blocking proteins or the polystyrene microplate. Solution: You must disrupt these electrostatic interactions. Supplement your assay buffer with 150–300 mM NaCl. The Na+ ions provide Debye-Hückel screening, masking the negative charges on the sulfonate groups and preventing them from docking onto non-target proteins.

Q3: I increased the AGA concentration to boost my signal, but my S/B ratio actually got worse. Why? A: You have crossed the linear dynamic range of the fluorophore, inducing the Inner Filter Effect (IFE) and self-quenching. At high concentrations, AGA molecules in the light path absorb the excitation energy, leaving the molecules deeper in the well unexcited. Furthermore, unbound dye contributes directly to the background. Solution: Keep AGA concentrations strictly below 2 mg/L (approx. )[3]. If higher sensitivity is needed, optimize the detector gain rather than increasing fluorophore concentration.

Workflow for identifying and resolving background fluorescence in AGA-based assays.

Self-Validating Methodologies

To ensure scientific integrity, every protocol must include internal checks to validate that the background reduction was successful without compromising the true signal.

Protocol A: Buffer Optimization for NSB Reduction

This protocol systematically disrupts the ionic and hydrophobic interactions causing AGA to stick to non-target surfaces.

Step 1: Matrix Preparation Prepare your base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Aliquot into four test conditions:

-

Condition 1 (Baseline): Base buffer only.

-

Condition 2 (Ionic Shielding): Base buffer + 300 mM NaCl.

-

Condition 3 (Hydrophobic Disruption): Base buffer + 0.05% (v/v) Tween-20.

-

Condition 4 (Synergistic): Base buffer + 300 mM NaCl + 0.05% Tween-20 + 0.1% (w/v) BSA.

Step 2: Assay Execution Run your standard AGA assay across all four conditions in triplicate. Include a "Blank" (Matrix + Buffer, no AGA) and a "Max Signal" (Matrix + Buffer + Target + AGA) for each condition.

Step 3: Self-Validation (Z'-Factor Calculation) Calculate the S/B ratio and the Z'-factor for each condition using the formula:

Z′=1−∣μmax−μblank∣3(σmax+σblank)Validation Criterion: A successful buffer optimization will yield a Z′≥0.5 and an S/B ratio improvement of at least 3-fold over Condition 1. Condition 4 typically yields the best results by simultaneously blocking electrostatic and hydrophobic NSB.

Protocol B: Empirical Correction of the Inner Filter Effect (IFE)

If your sample matrix is highly complex (e.g., crude cell lysates or environmental groundwater)[4], physical background removal may be impossible. You must mathematically correct the signal.

Step 1: Absorbance Profiling Using a UV-Vis spectrophotometer, measure the absorbance of your assay matrix (without AGA) at the exact excitation wavelength ( Aex , ~350 nm) and emission wavelength ( Aem , ~450 nm).

Step 2: Fluorescence Measurement Measure the observed fluorescence ( Fobs ) of your complete assay mixture.

Step 3: Mathematical Correction Apply the standard IFE correction equation to recover the true fluorescence ( Fcorr ):

Fcorr=Fobs×102Aex+AemValidation Criterion: Plot Fcorr against a serial dilution of AGA. The protocol is validated if the resulting standard curve is perfectly linear ( R2>0.99 ) up to 2 mg/L .

Quantitative Reference Data

Use the following tables to benchmark your assay parameters and select the appropriate additives for background mitigation.

Table 1: Photophysical Properties & Common Background Interferences

| Parameter | Value / Description | Impact on Assay | Mitigation Strategy |

| Excitation Max | 315 – 360 nm | High overlap with NADH and aromatic amino acids. | Use precise LED excitation (e.g., 360 nm) rather than broad UV lamps. |

| Emission Max | ~450 nm | Overlaps with Natural Organic Matter (NOM) autofluorescence. | Utilize a strict 450/20 nm narrow bandpass emission filter. |

| Molecular Charge | -2 (Disulfonate) | Drives electrostatic binding to basic proteins. | Increase buffer ionic strength (150-300 mM NaCl). |

| Linear Range | < 2 mg/L (~6 µM) | Exceeding this causes self-quenching and IFE. | Dilute fluorophore; optimize detector gain instead. |

Table 2: Buffer Additive Optimization Matrix

| Additive | Optimal Concentration | Mechanistic Purpose | Expected S/B Improvement |

| NaCl / KCl | 150 – 300 mM | Debye-Hückel screening of sulfonate charges. | Moderate (1.5x - 2.0x) |

| Tween-20 | 0.01% – 0.05% (v/v) | Disrupts hydrophobic interactions with plastics. | High (2.0x - 3.5x) |

| BSA | 0.1% – 1.0% (w/v) | Saturates non-specific binding sites on microplates. | Moderate (1.5x - 2.5x) |

| Synergistic Mix | 300mM NaCl + 0.05% Tw20 | Comprehensive blockade of NSB pathways. | Very High (> 4.0x) |

References

- Albillia - Promises and limitations in the use of sulfonates colourless tracers in hydrogeology. Albillia.com.

- Assessment of the use of fluorescent tracers in a contaminated Chalk aquifer. Quarterly Journal of Engineering Geology and Hydrogeology - Lyell Collection.

- Effect of an Aromatic Sulfonate Ligand on the Photovoltaic Performance of Molybdenum Cluster-Sensitized Solar Cells. ACS Applied Energy Materials.

- Fluorescent Polyethylene by In Situ Facile Synthesis of Carbon Quantum Dots Facilitated by Silica Nanoparticle Agglomerates. ACS Applied Polymer Materials.

Sources

A Comparative Guide to the Fluorescence Quantum Yields of Naphthalenesulfonate Derivatives as Probes for Research and Drug Development

This guide provides a comprehensive comparison of the fluorescence quantum yields of naphthalenesulfonate derivatives, with a focus on understanding the structure-property relationships that govern their performance as fluorescent probes. While we introduce the topic with Disodium 6-amino-1,3-naphthalenedisulfonate hydrate, a lack of extensive comparative data in the public domain for its specific derivatives necessitates the use of a closely related and well-documented analogue, 8-anilinonaphthalene-1-sulfonic acid (ANS), and its derivatives as a central case study. The principles discussed are broadly applicable to the wider class of aminonaphthalenesulfonates, offering valuable insights for researchers, scientists, and professionals in drug development.

The Significance of Fluorescence Quantum Yield in Molecular Probes

Fluorescent probes are indispensable tools in modern biomedical research and diagnostics, enabling the non-invasive, real-time imaging of biological processes with high spatial and temporal resolution.[1][2] The efficacy of a fluorescent probe is determined by several photophysical parameters, chief among them being the fluorescence quantum yield (Φf). The quantum yield is a direct measure of the efficiency of the conversion of absorbed light into emitted light.[3][4] A high quantum yield is often desirable as it results in a brighter signal, enhancing sensitivity and allowing for lower probe concentrations, which is crucial for minimizing perturbations in living systems.

Disodium 6-amino-1,3-naphthalenedisulfonate and its derivatives belong to a class of fluorescent molecules known for their sensitivity to the local environment.[5] This property makes them excellent candidates for development as probes to report on changes in polarity, viscosity, or the presence of specific biomolecules.[1][6] Understanding how chemical modifications to the core naphthalenesulfonate structure affect the fluorescence quantum yield is paramount for the rational design of probes with tailored properties for specific applications.

Fundamentals of Fluorescence and Quantum Yield

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The process begins with the absorption of a photon, which excites an electron from the ground state (S₀) to a higher energy singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways such as internal conversion and intersystem crossing.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed:

Φf = (Number of photons emitted) / (Number of photons absorbed)

Several factors can influence the quantum yield of a fluorophore, including:

-

Molecular Structure: The inherent rigidity of the molecule, the presence of electron-donating and electron-withdrawing groups, and the extent of the π-conjugated system all play a crucial role.

-

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly alter the energy levels of the excited state and influence the rates of radiative and non-radiative decay.[5][7][8]

-

Temperature and pH: These parameters can affect molecular vibrations and the protonation state of the fluorophore, respectively, thereby impacting fluorescence.

-

Presence of Quenchers: Other molecules in the solution can deactivate the excited state through processes like collisional quenching, reducing the quantum yield.

Case Study: Comparative Analysis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

Due to the limited availability of comparative data for a series of Disodium 6-amino-1,3-naphthalenedisulfonate hydrate derivatives, we will examine the well-characterized 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives as a model system. ANS is a widely used fluorescent probe that exhibits a significant increase in quantum yield upon binding to hydrophobic sites on proteins. The following table presents the fluorescence quantum yields of several ANS derivatives in water and ethylene glycol, a more non-polar solvent. This data is adapted from a study by Wang et al. (2019), where these derivatives were synthesized and their photophysical properties characterized.[4]

| Compound | Substituent on Aniline Ring | Quantum Yield (Φf) in Water | Quantum Yield (Φf) in Ethylene Glycol |

| 3a | -H | 0.003 | 0.12 |

| 3b | 4-Fluoro | 0.002 | 0.10 |

| 3i | 4-Methyl | 0.003 | 0.18 |

| 3j | 4-Methoxy | 0.004 | 0.25 |

| 3l | 4-Cyano | 0.001 | 0.04 |

| 3m | 4-Nitro | 0.001 | 0.02 |

| 3o | 4-Acetylamino | 0.003 | 0.15 |

Analysis of Structure-Property Relationships:

The data in the table reveals several key trends:

-